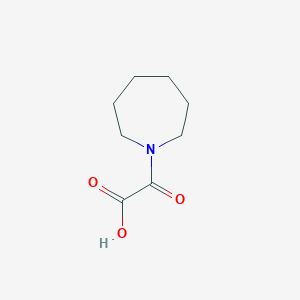

Azepan-1-yl(oxo)acetic acid

説明

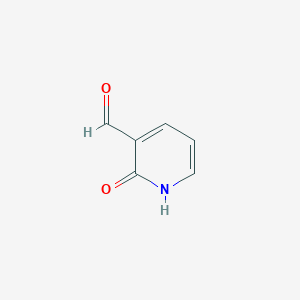

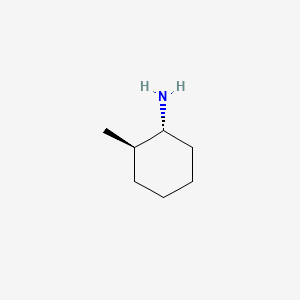

Azepan-1-yl(oxo)acetic acid is a compound that can be synthesized through various chemical reactions involving the formation and rearrangement of azepine rings. The azepine ring is a seven-membered heterocyclic structure containing nitrogen, which can be functionalized to yield various biologically active compounds.

Synthesis Analysis

The synthesis of azepan-1-yl(oxo)acetic acid derivatives can be achieved through different synthetic pathways. One approach involves the one-pot synthesis of 2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene acetic acid, which upon rearrangement in the presence of polyphosphoric acid (PPA) yields a seven-membered diazepine with decarboxylation and ring expansion . Another method includes the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines . Additionally, optically active ACE inhibitors with azepine structures have been synthesized using enantioconvergent crystallization-based resolution .

Molecular Structure Analysis

The molecular structure of azepan-1-yl(oxo)acetic acid derivatives is characterized by the presence of a seven-membered azepine ring. This ring can undergo various transformations, including C-O bond cleavage and redox reactions, to yield different azepine derivatives such as benzo[b]azepin-5(2H)-ones . The azepine ring can also be part of larger heterocyclic systems, as seen in the synthesis of 2,3-dihydro-1H-azepin-2-one from the photolysis and thermolysis of phenyl azide .

Chemical Reactions Analysis

Azepan-1-yl(oxo)acetic acid and its derivatives participate in a variety of chemical reactions. These reactions include the rearrangement under acidic conditions, leading to ring expansion and decarboxylation . The azepine ring can also be involved in cascade reactions involving C-O bond cleavage and redox processes to form new compounds . Furthermore, the azepine structure can be synthesized through cycloaddition reactions, as demonstrated by the formation of 1,4-diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(oxo)acetic acid derivatives are influenced by their molecular structure. These properties can be characterized using techniques such as melting point determination, FTIR, 1H NMR, and mass spectrometry . The biological activity of these compounds has been studied, with some derivatives showing inhibitory effects against bacterial strains such as E. coli and Staphylococcus aureus . The presence of the azepine ring and its substituents plays a crucial role in determining the reactivity and biological activity of these molecules.

科学的研究の応用

Angiotensin-Converting Enzyme Inhibition

Azepan-1-yl(oxo)acetic acid derivatives have been found to inhibit angiotensin-converting enzyme (ACE) effectively. Research indicates that certain derivatives exhibit potent in vitro ACE inhibitory activities and can suppress the pressor response to angiotensin I when administered orally, suggesting potential applications in hypertension management (Yanagisawa et al., 1988).

Cytotoxic Effects in Cancer Research

A study explored the synthesis of novel adamantane derivatives including azepan-1-yl(oxo)acetic acid analogs. These compounds were evaluated for cytotoxicity against various human carcinoma cell lines. Certain derivatives were found to be cytotoxic, particularly on lung carcinoma cells, and one compound notably induced apoptosis, highlighting potential applications in cancer therapy (Turk-Erbul et al., 2021).

Antibacterial Applications

The antibacterial activity of aminoalkyl esters of substituted acetic and propionic acids, including azepan-1-yl derivatives, was investigated. Some of these compounds exhibited high antibacterial activity and also showed pronounced peripheral n-cholinolytic activity, suggesting their potential use in developing new antibacterial agents (Isakhanyan et al., 2013).

Protein Kinase B Inhibition

Research on novel azepane derivatives revealed their potential as protein kinase B (PKB-alpha) inhibitors. The study involved structure-activity relationship analysis and found certain derivatives to be highly active against PKB-alpha, which may have implications in diseases where PKB-alpha is a target (Breitenlechner et al., 2004).

Radioimmunotherapy Ligands

Azepan-1-yl(oxo)acetic acid derivatives were examined as potential chelators for isotopes used in radioimmunotherapy (RIT). These studies assessed the in vitro stability and in vivo biodistribution of radiolabeled complexes, providing insights into their potential use in RIT (Chong et al., 2006).

Ulcerative Colitis Treatment

In a study focused on inflammatory bowel diseases, azepan-1-yl(oxo)acetic acid derivatives were synthesized and evaluated. These compounds were found to be effective for ulcerative colitis, indicating their potential as new therapeutic agents (Jilani et al., 2013).

Safety And Hazards

特性

IUPAC Name |

2-(azepan-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-5-3-1-2-4-6-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSWJANKPKLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428366 | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(oxo)acetic acid | |

CAS RN |

886505-59-5 | |

| Record name | Hexahydro-α-oxo-1H-azepine-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886505-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)